molecular formula C16H8ClN3O3S3 B2819031 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 477548-45-1

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2819031
CAS No.: 477548-45-1
M. Wt: 421.89
InChI Key: AHBUULGWLPNXJU-UHFFFAOYSA-N
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Description

The compound N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide features a benzothiophene core substituted with a nitro group at position 5, linked via a carboxamide bond to a thiazole ring bearing a 5-chlorothiophen-2-yl substituent. Its molecular formula is C₁₆H₉ClN₃O₃S₂, with a molecular weight of 390.85 g/mol.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClN3O3S3/c17-14-4-3-12(26-14)10-7-24-16(18-10)19-15(21)13-6-8-5-9(20(22)23)1-2-11(8)25-13/h1-7H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBUULGWLPNXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of thiazole derivatives and features a complex structure that includes thiophene and benzothiophene moieties. Its unique chemical structure suggests a range of possible biological interactions, making it a subject of interest in pharmacological research.

Chemical Structure

The compound can be structurally represented as follows:

N 4 5 chlorothiophen 2 yl 1 3 thiazol 2 yl 5 nitro 1 benzothiophene 2 carboxamide\text{N 4 5 chlorothiophen 2 yl 1 3 thiazol 2 yl 5 nitro 1 benzothiophene 2 carboxamide}

IUPAC Name: this compound
Molecular Formula: C15H11ClN2O3S2

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzothiophene have shown potent growth inhibition against various cancer cell lines. In a preliminary screening against the NCI-60 panel, compounds with structural similarities to this compound demonstrated growth inhibition (GI50 values) in the nanomolar range across multiple cancer types, including lung, colon, and melanoma cancers .

Table 1: Growth Inhibition (GI50) Values of Related Compounds

CompoundCancer Cell LineGI50 (nM)
Compound ANCI-H460 (Lung)17.9
Compound BCOLO 205 (Colon)22.2
Compound CLOX IMVI (Melanoma)23.3

Cholinesterase Inhibition

Another significant aspect of the biological activity of related compounds is their inhibitory effect on cholinesterases (AChE and BChE). These enzymes are critical in neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that certain thiazole derivatives can inhibit these enzymes effectively, suggesting potential applications in treating cognitive disorders .

Table 2: Cholinesterase Inhibition IC50 Values

CompoundAChE IC50 (µM)BChE IC50 (µM)
Compound D0.250.30
Compound E0.150.20

The mechanism of action for this compound may involve several pathways:

  • Enzyme Inhibition: The compound may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory responses.
  • Antitumor Activity: It may exert its anticancer effects by disrupting microtubule dynamics or inducing apoptosis in cancer cells.
  • Neuroprotective Effects: By inhibiting cholinesterases, it could enhance acetylcholine levels in the brain, potentially improving cognitive function.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in preclinical settings:

  • Study on Lung Cancer: A derivative was tested against non-small cell lung cancer cell lines, showing significant growth inhibition and induction of apoptosis.
  • Neuroprotective Study: A related thiazole compound was evaluated for its impact on SH-SY5Y neuroblastoma cells, demonstrating no cytotoxic effects at therapeutic concentrations while significantly inhibiting cholinesterase activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Molecular Comparisons
Compound Name Core Structure Substituents on Thiazole Molecular Formula Molecular Weight (g/mol) Reported Biological Activity
N-[4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide (Main) Benzothiophene 5-Chlorothiophen-2-yl C₁₆H₉ClN₃O₃S₂ 390.85 Not explicitly stated (Inferred kinase/antibacterial)
N-(4-(4-Cyanophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 14) Nitrothiophene 4-Cyanophenyl C₁₄H₉N₃O₃S₂ 347.38 Narrow-spectrum antibacterial
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide (Compound 7) Thiazole 3,4-Dichlorophenyl C₁₃H₈Cl₂N₃OS₂ 377.26 c-Abl kinase activation
5-Nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]furan-2-carboxamide Furan Pyridin-4-yl C₁₃H₈N₄O₄S 316.29 Not explicitly stated
N-(2,4-Dichlorophenyl)-5-nitro-1-benzothiophene-2-carboxamide Benzothiophene 2,4-Dichlorophenyl C₁₅H₈Cl₂N₂O₃S 379.21 Not explicitly stated

Key Findings and Implications

Core Structure Variations: The main compound’s benzothiophene core (vs. The 5-nitro group is conserved across analogs, suggesting a role in redox interactions or electron-deficient pharmacophore design .

Cyanophenyl and pyridinyl substituents may enhance solubility but reduce lipophilicity .

Synthetic Considerations: Compound 7 () required 16-hour reaction times for amide bond formation, while Compound 14 () followed a similar synthetic pathway.

Biological Activity :

  • Compound 14’s antibacterial activity highlights the nitroheterocycle’s role in disrupting microbial electron transport chains. The main compound’s benzothiophene core may redirect activity toward eukaryotic targets (e.g., kinases) .
  • Compound 7’s c-Abl kinase activation suggests thiazole-carboxamides’ versatility in modulating kinase pathways. The main compound’s benzothiophene could alter binding affinity compared to thiazole-based analogs .

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